molecular formula C5H8Cl2N2O B2535749 2,2-Dichloro-1-methylcyclopropanecarbohydrazide CAS No. 351982-73-5

2,2-Dichloro-1-methylcyclopropanecarbohydrazide

Cat. No.: B2535749
CAS No.: 351982-73-5
M. Wt: 183.03
InChI Key: PUWQATHJGVISLC-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-methylcyclopropanecarbohydrazide: is a chemical compound with the molecular formula C5H8Cl2N2O and a molecular weight of 183.03 g/mol . This compound is known for its unique cyclopropane ring structure, which is substituted with two chlorine atoms and a methyl group. It is primarily used in proteomics research and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-methylcyclopropanecarbohydrazide typically involves the reaction of 2,2-dichloro-1-methylcyclopropanecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2-Dichloro-1-methylcyclopropanecarbohydrazide can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the chlorine atoms or the hydrazide group are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2,2-Dichloro-1-methylcyclopropanecarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-methylcyclopropanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
  • Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
  • 2,2-Dichloro-1-methylcyclopropane-1-carbohydrazide

Comparison: 2,2-Dichloro-1-methylcyclopropanecarbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity compared to its analogs. The presence of the hydrazide group allows for specific interactions with biological molecules, making it valuable in biochemical and medicinal research .

Properties

IUPAC Name

2,2-dichloro-1-methylcyclopropane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2N2O/c1-4(3(10)9-8)2-5(4,6)7/h2,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWQATHJGVISLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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